molecular formula C16H25BN2O3 B1602479 N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinecarboxamide CAS No. 932382-18-8

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinecarboxamide

Cat. No. B1602479
M. Wt: 304.2 g/mol
InChI Key: LEZXVYUDYOCPGO-UHFFFAOYSA-N
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Description

“N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C16H26BNO2 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular weight of this compound is 275.20 . The InChI code is 1S/C16H26BNO2/c1-7-18(8-2)14-11-9-13(10-12-14)17-19-15(3,4)16(5,6)20-17/h9-12H,7-8H2,1-6H3 .


Chemical Reactions Analysis

This compound is often used in Suzuki-Miyaura Cross Coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored under inert gas and in a dark place at room temperature . It is air sensitive .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Compounds structurally related to N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinecarboxamide have been explored for their potential in treating various diseases. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown promise as selective Met kinase inhibitors, with one analogue demonstrating complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).

Organic Synthesis and Fluorescent Dyes

The synthesis and characterization of fluorescent dyes based on pyrazolo[3,4-b]pyridine-based coumarin chromophores have been reported. These compounds, achieved through a facile reaction, exhibit high fluorescence quantum yields and good electrochemical, thermal, and photochemical stabilities. Their application in living cell imaging has been explored, highlighting their potential for biological studies (Chen et al., 2012).

Anticancer and Antiviral Activities

Another area of interest is the development of N-substituted 2'-deoxy-2'-fluorouridines, compounds related by their structural motifs and synthetic strategies, which have shown moderate antiviral activity against human immunodeficiency virus-1. Although the primary compound did not show significant activity, its derivatives indicate the potential for therapeutic applications in antiviral research (Sato et al., 1994).

Biochemical Applications

Further research into boric acid ester intermediates with benzene rings, which are structurally related to the compound of interest, includes synthesis and DFT studies. These studies focus on the synthesis of compounds through substitution reactions and their characterization through various spectroscopic methods. The molecular structures of these compounds have been confirmed by X-ray diffraction and analyzed using density functional theory, which aligns with the crystal structures determined by single crystal X-ray diffraction. This research underscores the importance of these compounds in the development of new materials with specific physicochemical properties (Huang et al., 2021).

Safety And Hazards

This compound can cause skin irritation (H315) and serious eye irritation (H319) . Precautions should be taken while handling this compound, including washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .

properties

IUPAC Name

N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O3/c1-7-19(8-2)14(20)12-11-18-10-9-13(12)17-21-15(3,4)16(5,6)22-17/h9-11H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZXVYUDYOCPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582991
Record name N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinecarboxamide

CAS RN

932382-18-8
Record name N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932382-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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